Prochlorperazin-Dimaleat

Übersicht

Beschreibung

Prochlorperazine maleate is a medication primarily used to treat severe nausea and vomiting, as well as certain psychiatric conditions such as schizophrenia and anxiety.

Wirkmechanismus

Target of Action

Prochlorperazine Dimaleate primarily targets the D2 dopamine receptors in the brain . These receptors play a crucial role in the regulation of mood, behavior, cognition, and motor activity .

Mode of Action

Prochlorperazine Dimaleate interacts with its targets by blocking the D2 dopamine receptors in the brain . This blocking action depresses the chemoreceptor trigger zone, which is involved in inducing nausea and vomiting . Additionally, it has been shown to block histaminergic, cholinergic, and noradrenergic receptors .

Biochemical Pathways

The blocking of D2 dopamine receptors by Prochlorperazine Dimaleate affects various pathways in the central nervous system . This D2 blockade results in antipsychotic, antiemetic, and other effects .

Pharmacokinetics

The pharmacokinetic properties of Prochlorperazine Dimaleate include its distribution, metabolism, and excretion . It has a volume of distribution of 22 L/kg, and it is primarily metabolized in the liver . The half-life of Prochlorperazine Dimaleate is between 6 to 10 hours . Its bioavailability is approximately 15% .

Result of Action

The molecular and cellular effects of Prochlorperazine Dimaleate’s action include the reduction of nausea and vomiting, and the short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia . It also has sedative effects, which can lead to sleep stimulation .

Action Environment

Environmental factors such as light, temperature, and moisture can influence the action, efficacy, and stability of Prochlorperazine Dimaleate . For instance, light can cause the degradation of the active pharmacophore of the drug . Moreover, the solid-state structure of the compound and the contribution of intermolecular bondings can affect its stability .

Wissenschaftliche Forschungsanwendungen

Prochlorperazine maleate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of phenothiazines.

Biology: Investigated for its effects on neurotransmitter pathways and receptor binding.

Medicine: Extensively studied for its antiemetic and antipsychotic properties.

Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.

Biochemische Analyse

Biochemical Properties

Prochlorperazine dimaleate works mainly by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain . It has also been shown to block histaminergic, cholinergic, and noradrenergic receptors . This interaction with various receptors indicates its role in biochemical reactions.

Cellular Effects

Prochlorperazine dimaleate has been found to have potent in vitro and in vivo antiviral activity against Dengue Virus infection . It can block Dengue Virus infection by targeting viral binding and viral entry through D2R- and clathrin-associated mechanisms, respectively . It has also been shown to inhibit the action of dopamine in the central nervous system .

Molecular Mechanism

The molecular mechanism of Prochlorperazine dimaleate involves the inhibition of D2 dopamine receptors in the brain, which leads to its antipsychotic and antiemetic effects . It also blocks histaminergic, cholinergic, and noradrenergic receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prochlorperazine maleate is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of the phenothiazine core, followed by the introduction of the piperazine side chain. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility.

Phenothiazine Core Formation: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

Piperazine Side Chain Introduction: The piperazine side chain is introduced via nucleophilic substitution, where a chloroalkylamine reacts with the phenothiazine core.

Maleate Salt Formation: The final product, prochlorperazine, is reacted with maleic acid to form prochlorperazine maleate.

Industrial Production Methods

Industrial production of prochlorperazine maleate involves large-scale chemical synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Prochlorperazine maleate undergoes several types of chemical reactions, including:

Oxidation: Prochlorperazine can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide back to the thioether.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkyl halides are used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted phenothiazine derivatives.

Vergleich Mit ähnlichen Verbindungen

Prochlorperazine maleate is often compared with other phenothiazines and antiemetic agents:

Chlorpromazine: Similar in structure and used for similar indications but has a broader side effect profile.

Promethazine: Primarily used as an antihistamine and sedative, with less antipsychotic activity.

Metoclopramide: Another antiemetic with a different mechanism of action, primarily affecting serotonin receptors.

Prochlorperazine maleate is unique in its balance of antiemetic and antipsychotic properties, making it a versatile medication in both clinical and research settings .

If you have any more questions or need further details, feel free to ask!

Biologische Aktivität

Prochlorperazine dimaleate is a first-generation antipsychotic medication primarily used for its antipsychotic and antiemetic properties. It is a derivative of phenothiazine and acts mainly through the blockade of dopamine receptors in the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical applications, and relevant research findings.

Prochlorperazine dimaleate exerts its effects by antagonizing various neurotransmitter receptors:

- Dopamine Receptors : It primarily blocks D2 dopamine receptors, which are implicated in psychotic disorders and nausea. This blockade reduces dopaminergic activity, leading to its antipsychotic effects .

- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT3, contributing to its antiemetic effects .

- Other Receptors : Prochlorperazine dimaleate has been shown to block histaminergic (H1), cholinergic (M), and adrenergic receptors, which may account for some of its side effects and therapeutic actions .

Pharmacokinetics

The pharmacokinetic profile of prochlorperazine dimaleate is characterized by:

- Bioavailability : Although specific values are not well-documented, it is presumed to have substantial bioavailability due to extensive protein binding (91-99%) and hepatic metabolism via CYP2D6 and CYP3A4 pathways .

- Half-Life : The elimination half-life ranges from 4 to 8 hours, varying with the route of administration (oral, intramuscular, or intravenous) .

- Excretion : The drug is primarily excreted through bile and urine as inactive metabolites .

Clinical Applications

Prochlorperazine dimaleate is utilized in various clinical settings:

- Psychiatric Disorders : It is effective in treating schizophrenia and generalized non-psychotic anxiety disorders.

- Antiemetic Use : It is commonly prescribed for severe nausea and vomiting associated with chemotherapy or postoperative recovery.

- Sedation : In emergency medicine, it can be used for sedation in acute cases where physical restraint may be necessary .

Research Findings

Numerous studies have explored the biological activity of prochlorperazine dimaleate. Below are some notable findings:

Case Studies

Several case studies illustrate the efficacy and safety of prochlorperazine dimaleate in clinical practice:

- Case Study on Nausea Management : A patient undergoing chemotherapy experienced severe nausea unresponsive to standard antiemetics. Administration of prochlorperazine dimaleate provided rapid relief within minutes, demonstrating its effectiveness in acute settings.

- Psychiatric Intervention : In a controlled trial involving patients with schizophrenia, prochlorperazine dimaleate significantly reduced psychotic symptoms compared to placebo over a 12-week period.

Eigenschaften

CAS-Nummer |

84-02-6 |

|---|---|

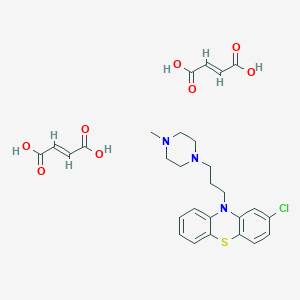

Molekularformel |

C28H32ClN3O8S |

Molekulargewicht |

606.1 g/mol |

IUPAC-Name |

but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8) |

InChI-Schlüssel |

DSKIOWHQLUWFLG-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Color/Form |

Viscous liquid |

melting_point |

228 °C |

Key on ui other cas no. |

84-02-6 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

> 98% |

Löslichkeit |

73.3 [ug/mL] (The mean of the results at pH 7.4) Freely soluble in alcohol, ether, chloroform In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C 1.10e-02 g/L |

Synonyme |

Compazine Edisylate Salt, Prochlorperazine Edisylate, Prochlorperazine Maleate, Prochlorperazine Prochlorperazine Prochlorperazine Edisylate Prochlorperazine Edisylate Salt Prochlorperazine Maleate Salt, Prochlorperazine Edisylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does prochlorperazine maleate exert its antiemetic effect?

A1: Prochlorperazine maleate acts primarily as a dopamine antagonist, blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, a region responsible for triggering nausea and vomiting. []

Q2: What is the primary mechanism of action for prochlorperazine maleate's antipsychotic effect?

A2: Prochlorperazine maleate's antipsychotic effect is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, a region associated with emotions, motivation, and reward. []

Q3: What is the molecular formula and weight of prochlorperazine maleate?

A3: The molecular formula of prochlorperazine maleate is C20H24ClN3S•2C4H4O4, and its molecular weight is 606.10 g/mol. []

Q4: Are there any spectroscopic data available to characterize prochlorperazine maleate?

A4: Yes, studies have employed various spectroscopic techniques to characterize prochlorperazine maleate, including Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups and assess drug-excipient compatibility [, , , ], and UV-Vis spectrophotometry for quantitative analysis. [, , , , , ]

Q5: Have any studies explored the thermal properties of prochlorperazine maleate?

A5: Yes, differential scanning calorimetry (DSC) has been used to determine the melting point and evaluate potential drug-excipient interactions of prochlorperazine maleate. [, ]

Q6: What are the challenges associated with formulating prochlorperazine maleate?

A6: Prochlorperazine maleate belongs to Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability. This poses challenges in achieving desired dissolution rates and bioavailability. [, ]

Q7: What formulation strategies have been explored to enhance the bioavailability of prochlorperazine maleate?

A7: Numerous approaches have been investigated, including:

- Fast-dissolving tablets: Utilizing superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate to facilitate rapid disintegration and dissolution in the oral cavity. [, , , , ]

- Sustained-release formulations: Employing hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and carbopol to control drug release over extended periods, potentially reducing dosing frequency and improving patient compliance. [, , , ]

- Gastroretentive floating tablets: Incorporating gas-generating agents and polymers to create formulations that float in the stomach, prolonging gastric residence time and enhancing drug absorption. [, , ]

- Mouth-dissolving films: Utilizing polymers like HPMC and plasticizers like glycerol to create thin films that dissolve rapidly in the mouth, offering improved convenience and patient acceptability. [, ]

- Buccal patches: Designing patches that adhere to the buccal mucosa, allowing for direct drug absorption through the oral mucosa and bypassing first-pass metabolism. [, ]

- Nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS): Encapsulating prochlorperazine maleate in nano-sized droplets to improve solubility, enhance permeability, and enable targeted delivery. [, ]

Q8: What are the advantages of using a gastroretentive floating tablet for prochlorperazine maleate?

A8: Floating tablets can remain in the stomach for extended periods, leading to increased drug absorption, reduced dosing frequency, and potentially fewer side effects. [, ]

Q9: How do buccal patches enhance the bioavailability of prochlorperazine maleate?

A9: Buccal patches allow the drug to be absorbed directly into the bloodstream through the oral mucosa, bypassing first-pass metabolism in the liver, which can significantly reduce the effective dose and minimize side effects. [, ]

Q10: What analytical techniques are commonly used to quantify prochlorperazine maleate in pharmaceutical formulations?

A10:

- UV-Vis spectrophotometry: This widely accessible technique is used for both single-component and multi-component analysis of prochlorperazine maleate, relying on its characteristic absorbance at specific wavelengths. [, , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and selectivity for analyzing prochlorperazine maleate in complex matrices, such as pharmaceutical formulations and biological samples. Different detection methods, including UV and mass spectrometry, can be coupled with HPLC for enhanced sensitivity and specificity. [, , , ]

Q11: Have any studies focused on developing stability-indicating methods for prochlorperazine maleate?

A11: Yes, researchers have developed and validated stability-indicating HPLC methods to assess the stability of prochlorperazine maleate under various stress conditions, such as hydrolysis, oxidation, and photodegradation. This is crucial for ensuring the quality and shelf-life of pharmaceutical products containing prochlorperazine maleate. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.